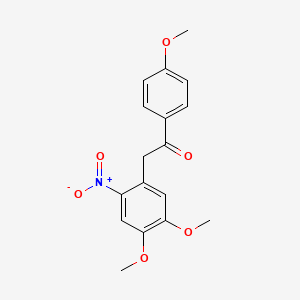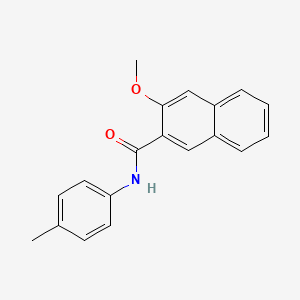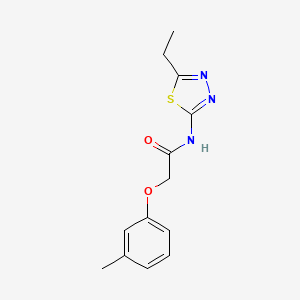
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide, also known as EHP-101, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. EHP-101 is a small molecule that belongs to the class of compounds known as piperidinecarboxamides. It has been shown to have promising effects in preclinical studies for the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to modulate the activity of several different ion channels, including voltage-gated calcium channels and transient receptor potential channels. It has also been shown to reduce the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce inflammation, demyelination, and neurodegeneration in models of multiple sclerosis and Huntington's disease. It has also been shown to reduce pain behavior and increase the threshold for pain in models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is that it has been shown to have a favorable safety profile in preclinical studies. It has also been shown to have a broad spectrum of activity, making it a potentially useful therapeutic agent for multiple neurological disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several potential future directions for research on 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide. One area of research could be to further elucidate its mechanism of action and identify additional targets for therapeutic intervention. Another area of research could be to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy in clinical settings. Additionally, further preclinical studies could be conducted to evaluate its potential therapeutic applications for other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide is a multistep process that involves the reaction of several different chemical reagents. The starting material for the synthesis is 2-hydroxy-5-methylbenzaldehyde, which is reacted with ethylsulfonyl chloride to form 2-ethylsulfonyl-5-methylbenzaldehyde. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of multiple sclerosis, this compound was shown to reduce inflammation and demyelination, leading to improved motor function. In a rat model of neuropathic pain, this compound was shown to reduce pain behavior and increase the threshold for pain. In a mouse model of Huntington's disease, this compound was shown to reduce the accumulation of toxic proteins and improve motor function.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(20,21)17-8-6-12(7-9-17)15(19)16-13-10-11(2)4-5-14(13)18/h4-5,10,12,18H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGANXXXQPFWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)

![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)



![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5835743.png)
![4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5835750.png)
![N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5835759.png)
methyl]-N'-phenylthiourea](/img/structure/B5835772.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)
